molecular formula C14H20N2O2 B12546511 4-Butoxy-3-(prop-2-EN-1-YL)benzohydrazide CAS No. 143667-41-8

4-Butoxy-3-(prop-2-EN-1-YL)benzohydrazide

Cat. No.: B12546511
CAS No.: 143667-41-8
M. Wt: 248.32 g/mol
InChI Key: IEFQIKMXQYQTFE-UHFFFAOYSA-N
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Description

4-Butoxy-3-(prop-2-EN-1-YL)benzohydrazide is an organic compound with a complex structure that includes a butoxy group, a prop-2-en-1-yl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-3-(prop-2-EN-1-YL)benzohydrazide typically involves the reaction of 4-butoxybenzohydrazide with prop-2-en-1-yl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-3-(prop-2-EN-1-YL)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or prop-2-en-1-yl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Butoxy-3-(prop-2-EN-1-YL)benzohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its hydrazide moiety is particularly useful in forming stable complexes with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 4-Butoxy-3-(prop-2-EN-1-YL)benzohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydrazide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

  • 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid
  • 4-Methoxy-3-(prop-2-en-1-yl)benzohydrazide
  • 4-Butoxy-3-(3-methylbut-2-en-1-yl)benzohydrazide

Uniqueness: 4-Butoxy-3-(prop-2-EN-1-YL)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butoxy and prop-2-en-1-yl groups provide versatility in chemical reactions, while the benzohydrazide moiety offers potential for biological interactions. This combination makes it a valuable compound for research and industrial applications.

Properties

CAS No.

143667-41-8

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

4-butoxy-3-prop-2-enylbenzohydrazide

InChI

InChI=1S/C14H20N2O2/c1-3-5-9-18-13-8-7-12(14(17)16-15)10-11(13)6-4-2/h4,7-8,10H,2-3,5-6,9,15H2,1H3,(H,16,17)

InChI Key

IEFQIKMXQYQTFE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)NN)CC=C

Origin of Product

United States

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